molecular formula C9H6Cl2N2 B1326289 2,6-Dichloroquinolin-5-amine CAS No. 607380-28-9

2,6-Dichloroquinolin-5-amine

Cat. No.: B1326289
CAS No.: 607380-28-9
M. Wt: 213.06 g/mol
InChI Key: TVPGXEHODHDXJW-UHFFFAOYSA-N
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Description

2,6-Dichloroquinolin-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. It has the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 g/mol. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and an amine group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroquinolin-5-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 2,6-dichloroquinoline with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloroquinolin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or alkyl halides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the amine group .

Scientific Research Applications

2,6-Dichloroquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloroquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroquinoline
  • 2,6-Dichloroquinoline
  • 5-Aminoquinoline

Uniqueness

2,6-Dichloroquinolin-5-amine is unique due to the specific positioning of its chlorine atoms and amine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other quinoline derivatives may not be as effective .

Properties

IUPAC Name

2,6-dichloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPGXEHODHDXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647497
Record name 2,6-Dichloroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607380-28-9
Record name 2,6-Dichloroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-5-nitroquinoline 1-oxide (4 g) was added to phosphorus oxychloride (15 mL) at 0° C. The solution was allowed to warm to room temperature and stirred for 12 hours. The excess phosphorus oxychloride was evaporated in vacuo and the residue dissolved in water (100 mL)/dichloromethane (100 mL). The layers were separated and the aqueous layer extracted with dichloromethane (2×50 mL). The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give an oil. The residue was dissolved in ethanol/water (1:1, 80 mL), ammonium chloride (2.8 g) and iron (2.8 g) added. The mixture was stirred at 65° C. for 4 hours, cooled to room temperature and filtered. The resulting solid was suspended in dimethylsulfoxide (50 mL), methanol (50 mL) and aqueous hydrochloric acid added (2M, 100 mL). The resulting solid was removed by filtration and then treated with ether (50 mL) and isohexane (50 mL). Evaporation of the mixture afforded the sub-title compound as a solid (1 g).
Name
6-Chloro-5-nitroquinoline 1-oxide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step Three

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